molecular formula C14H12N6 B2532837 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305341-38-2

4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B2532837
CAS RN: 305341-38-2
M. Wt: 264.292
InChI Key: XDRRPGXVSUVWGM-UHFFFAOYSA-N
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Description

The compound "4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine" is a heterocyclic molecule that is part of a broader class of compounds with potential biological activity. These compounds are characterized by their complex fused ring structures, which often include pyridine, triazine, and benzimidazole moieties. The interest in such compounds is driven by their potential pharmacological properties, which can be fine-tuned by modifying their molecular structure.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of synthons, which are reactive building blocks that can be combined to form more complex structures. For example, the synthesis of 3,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines involves the selective guanylation of 1H-pyrazolo[3,4-b]pyridin-3-amine followed by reaction with aldehydes or ketones as one-carbon inserting reagents . Similarly, the synthesis of novel pyrido(1',2':1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines is achieved by treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by reduction and treatment with nitrous acid .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques and single crystal X-ray diffraction data. For instance, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a monoclinic symmetry with specific unit cell dimensions and a flattened boat conformation of the triazine ring . These structural details are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is diverse and can lead to the formation of various derivatives. For example, the reaction of sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone with diazotized heterocyclic amines can yield pyrazolo[5,1-c][1,2,4]triazine derivatives . Additionally, 2-[(β-Ethyl-, arylimino)phenethyl]-1,2,4-triazino[2,3-a]benzimidazoles can be cyclized into substituted pyrrolo[2,3-e]-1,2,4-triazino[2,3-a]benzimidazoles or transformed into thieno[2,3-e]-1,2,4-triazino[2,3-a]benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the presence of substituents can significantly affect the compound's solubility, melting point, and stability. The study of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives has shown that some compounds exhibit vasodilator activity, which is a valuable property for the development of new drugs . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but the related literature provides a foundation for predicting its behavior based on structural analogs.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized a range of heterocyclic compounds, including thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a] benzimidazole derivatives, by reacting sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one with different heterocyclic amines. These compounds were analyzed using elemental analysis, spectral data, X-ray, and alternative synthetic routes to confirm their structures, showcasing the versatility of the core structure in generating diverse heterocycles (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Antiproliferative Activity

Another study focused on the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, evaluating their antiproliferative activity in vitro on several human cancer cell lines. The compounds were prepared via cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes, with one compound showing significant activity (IC 50 ≈ 20 μM), demonstrating the potential of these structures in cancer research (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Microwave-assisted Synthesis

The microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety has been explored, producing derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. This method highlights the efficiency and versatility of using microwave irradiation in the synthesis of complex heterocycles, offering a pathway to novel compounds with a range of potential applications (Shaaban, 2008).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds related to the core chemical structure have been studied, providing insights into their conformation, tautomerism, and structural dynamics. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in various scientific domains (Dolzhenko et al., 2011).

properties

IUPAC Name

4-pyridin-2-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-13-18-12(10-6-3-4-8-16-10)20-11-7-2-1-5-9(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRRPGXVSUVWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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